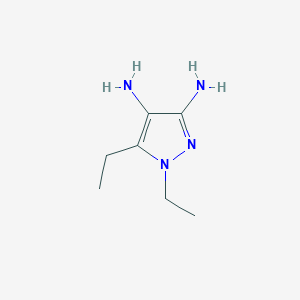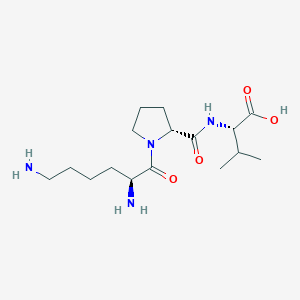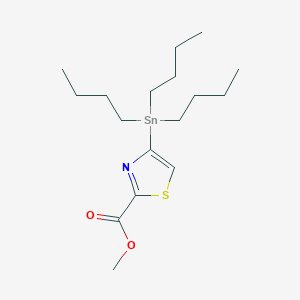
1,5-Diethylpyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethylpyrazole-3,4-diamine (DEPD) is a heterocyclic organic compound with a molecular formula C8H14N4. It is a pyrazole derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. DEPD is known for its remarkable properties such as high thermal stability, excellent solubility, and low toxicity, which make it an ideal candidate for numerous applications.
Wirkmechanismus
The mechanism of action of 1,5-Diethylpyrazole-3,4-diamine is not fully understood, but it is believed to function through its ability to scavenge free radicals and inhibit oxidative stress. 1,5-Diethylpyrazole-3,4-diamine has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. Furthermore, 1,5-Diethylpyrazole-3,4-diamine has been found to chelate heavy metal ions, which can lead to their removal from the body.
Biochemical and Physiological Effects
1,5-Diethylpyrazole-3,4-diamine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which can lead to a decreased risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. 1,5-Diethylpyrazole-3,4-diamine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which can lead to the suppression of tumor growth. Additionally, 1,5-Diethylpyrazole-3,4-diamine has been found to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Diethylpyrazole-3,4-diamine has several advantages for use in lab experiments, including its high stability, low toxicity, and excellent solubility. However, it also has some limitations, including its relatively high cost and limited availability. Moreover, 1,5-Diethylpyrazole-3,4-diamine has been found to exhibit some cytotoxicity towards normal cells, which may limit its potential applications in certain fields of research.
Zukünftige Richtungen
1,5-Diethylpyrazole-3,4-diamine has several potential future directions for research. One potential area of research is the development of 1,5-Diethylpyrazole-3,4-diamine-based anticancer drugs, which can target specific cancer cells while minimizing toxicity towards normal cells. Another potential area of research is the use of 1,5-Diethylpyrazole-3,4-diamine as a chelating agent for the removal of heavy metal ions from the body. Moreover, the synthesis of novel 1,5-Diethylpyrazole-3,4-diamine derivatives with enhanced properties and potential applications in various fields of research is an area of ongoing research.
Conclusion
In conclusion, 1,5-Diethylpyrazole-3,4-diamine is a heterocyclic organic compound with potential applications in various fields of scientific research. Its remarkable properties such as high thermal stability, excellent solubility, and low toxicity make it an ideal candidate for numerous applications. 1,5-Diethylpyrazole-3,4-diamine has been extensively studied for its potential applications in fields such as medicinal chemistry, corrosion inhibition, and heavy metal ion chelation. Moreover, 1,5-Diethylpyrazole-3,4-diamine has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. The future directions for 1,5-Diethylpyrazole-3,4-diamine research include the development of 1,5-Diethylpyrazole-3,4-diamine-based anticancer drugs and the synthesis of novel 1,5-Diethylpyrazole-3,4-diamine derivatives with enhanced properties and potential applications in various fields of research.
Synthesemethoden
The synthesis of 1,5-Diethylpyrazole-3,4-diamine can be achieved through various methods, including the reaction between ethyl hydrazine and acetylacetone in the presence of a catalyst, or the reaction between ethyl hydrazine and ethyl acetoacetate. However, the most commonly used method involves the reaction between ethyl hydrazine and 3,4-diaminopyrazole in the presence of ethanol and an acid catalyst to yield 1,5-Diethylpyrazole-3,4-diamine.
Wissenschaftliche Forschungsanwendungen
1,5-Diethylpyrazole-3,4-diamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit remarkable properties such as antioxidant, anti-inflammatory, and anticancer activities. 1,5-Diethylpyrazole-3,4-diamine has also been investigated for its potential use as a corrosion inhibitor, as well as its ability to act as a chelating agent for heavy metal ions. Moreover, 1,5-Diethylpyrazole-3,4-diamine has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds, which have potential applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
199341-25-8 |
|---|---|
Produktname |
1,5-Diethylpyrazole-3,4-diamine |
Molekularformel |
C7H14N4 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1,5-diethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-3-5-6(8)7(9)10-11(5)4-2/h3-4,8H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
SJECXZKFQCEPRY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NN1CC)N)N |
Kanonische SMILES |
CCC1=C(C(=NN1CC)N)N |
Synonyme |
1H-Pyrazole-3,4-diamine, 1,5-diethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)





![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)



